molecular formula C15H24ClN3O3 B12755770 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride CAS No. 147017-70-7

2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride

Cat. No.: B12755770
CAS No.: 147017-70-7
M. Wt: 329.82 g/mol
InChI Key: VGCYSQHQVXVFFM-UHFFFAOYSA-N
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Description

2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxin ring system, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include boron hydrides for reduction and methanesulfonic acid for cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and related heterocyclic compounds such as:

Uniqueness

What sets 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

147017-70-7

Molecular Formula

C15H24ClN3O3

Molecular Weight

329.82 g/mol

IUPAC Name

N'-[2-(diethylamino)ethoxy]-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C15H23N3O3.ClH/c1-3-18(4-2)9-10-20-17-15(16)14-11-19-12-7-5-6-8-13(12)21-14;/h5-8,14H,3-4,9-11H2,1-2H3,(H2,16,17);1H

InChI Key

VGCYSQHQVXVFFM-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCO/N=C(/C1COC2=CC=CC=C2O1)\N.Cl

Canonical SMILES

CCN(CC)CCON=C(C1COC2=CC=CC=C2O1)N.Cl

Origin of Product

United States

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